molecular formula C8F14O3 B146993 Heptafluorobutyric anhydride CAS No. 336-59-4

Heptafluorobutyric anhydride

Cat. No. B146993
Key on ui cas rn: 336-59-4
M. Wt: 410.06 g/mol
InChI Key: UFFSXJKVKBQEHC-UHFFFAOYSA-N
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Patent
US06911561B2

Procedure details

In a manner similar to that of Example 1, H2O2 (>95%) was combined with heptafluorobutyric anhydride to give bis(heptafluorobutanoyl) peroxide (δ−82.6, −118.4, −128.2) in heptafluorobutyric acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].FC(F)(F)C(F)(F)C(F)(F)C([O:9][C:10](=O)[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])=O>FC(F)(F)C(F)(F)C(F)(F)C(O)=O>[F:17][C:12]([F:18])([C:13]([F:14])([F:15])[F:16])[C:11]([F:20])([F:19])[C:10]([O:1][O:2][C:10](=[O:9])[C:11]([F:19])([F:20])[C:12]([F:17])([F:18])[C:13]([F:16])([F:15])[F:14])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(C(C(=O)O)(F)F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(=O)OC(C(C(C(F)(F)F)(F)F)(F)F)=O)(F)F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(=O)OOC(C(C(C(F)(F)F)(F)F)(F)F)=O)(F)F)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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